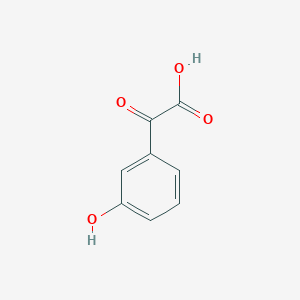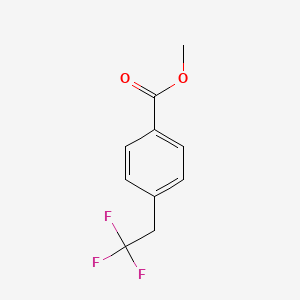
Methyl 4-(2,2,2-trifluoroethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,2,2-trifluoroethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters. It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2,2-trifluoroethyl)benzoate typically involves the esterification of 4-(2,2,2-Trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2,2-trifluoroethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-(2,2,2-Trifluoroethyl)benzoic acid and methanol.
Reduction: 4-(2,2,2-Trifluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2,2-trifluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2,2,2-trifluoroethyl)benzoate exerts its effects depends on the specific reaction or application. In general, the trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved are often specific to the particular application being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of the trifluoroethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar ester but with a trifluoromethyl group instead of the trifluoroethyl group.
2-(Trifluoromethyl)benzoic acid: Similar acid but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
Methyl 4-(2,2,2-trifluoroethyl)benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
methyl 4-(2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8-4-2-7(3-5-8)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
OYIZLPKQAMHVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

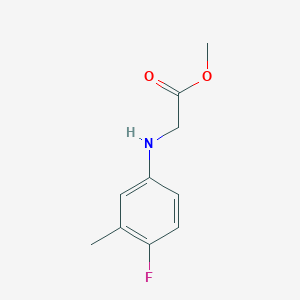
![benzyl[(2S)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B8523254.png)
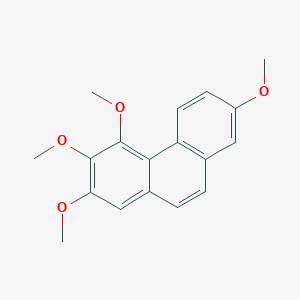
![4-(4-Chloro-3-fluoro-phenyl)-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8523265.png)
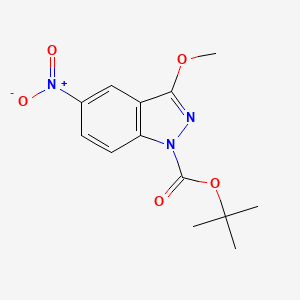
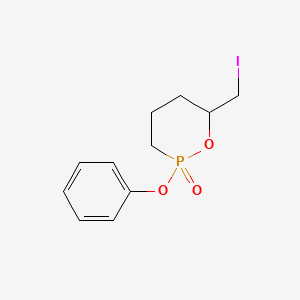
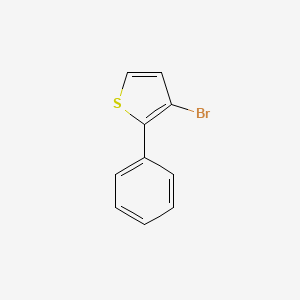
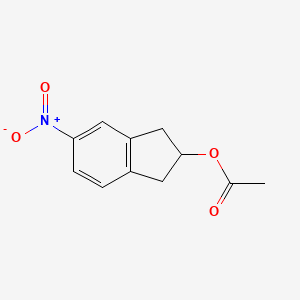
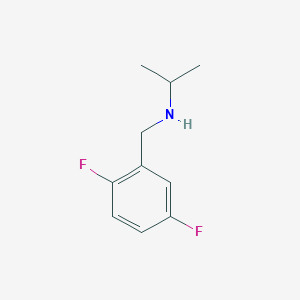
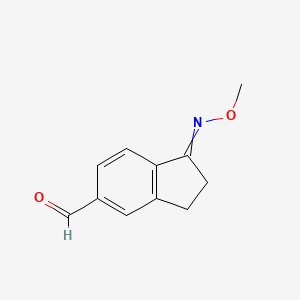
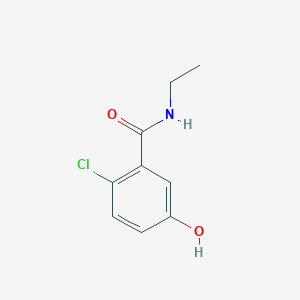
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
